molecular formula C16H11F3N4O2S B2679932 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 899989-03-8

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2679932
CAS RN: 899989-03-8
M. Wt: 380.35
InChI Key: BSFABZMHSIVULF-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It has a pyridyl group and a trifluoromethylphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a pyridyl group and a trifluoromethylphenyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.24 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks

The compound can be used in the synthesis of metal-organic frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Agrochemical Applications

Trifluoromethylpyridines, a key structural motif in the compound, are widely used in the agrochemical industry. They are used in the protection of crops from pests. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Protein Kinase Inhibitors

The compound can be used in the synthesis of protein kinase inhibitors. Protein kinases are key regulators of cell function that constitute one of the largest and most functionally diverse gene families. As a result, protein kinase inhibition has emerged as a therapeutic modality with significant clinical success .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, similar compounds have been found to inhibit intracellular AKT activity and show a moderate dual inhibition for AChE and BChE .

properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-1-3-12(4-2-11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFABZMHSIVULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

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